molecular formula C13H14O5 B2532288 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-62-1

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2532288
CAS No.: 300556-62-1
M. Wt: 250.25
InChI Key: BYCMGWCMNIYLPK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Scientific Research Applications

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Benzofuran and its derivatives, including “2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate”, are considered promising structures for the development of new therapeutic agents . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research may focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
  • 2-Methoxyethyl 5-hydroxy-2-methyl-4-(4-methyl-1-piperidinyl)methyl-1-benzofuran-3-carboxylate

Uniqueness

2-Methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methoxyethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8-12(13(15)17-6-5-16-2)10-7-9(14)3-4-11(10)18-8/h3-4,7,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCMGWCMNIYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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